molecular formula C10H15AsN2O4 B14482731 Arsanilic acid, N-(1-carbamoylpropyl)- CAS No. 64046-99-7

Arsanilic acid, N-(1-carbamoylpropyl)-

Cat. No.: B14482731
CAS No.: 64046-99-7
M. Wt: 302.16 g/mol
InChI Key: YRDHRSYLZPYAMZ-UHFFFAOYSA-N
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Description

Arsanilic acid, N-(1-carbamoylpropyl)- (CAS: Not explicitly provided; referred to as CBK750 in ), is an organic arsenic compound characterized by a phenylarsonic acid backbone modified with a carbamoylpropyl group. This structural modification distinguishes it from simpler arsanilic acid derivatives, such as arsanilic acid (4-aminophenylarsonic acid) and its salts. The compound’s toxicity profile, regulatory status, and chemical reactivity align with other phenylarsonic compounds but exhibit unique properties due to its carbamoyl side chain .

Key properties include:

  • Toxicity: Oral toxicity with decomposition releasing toxic arsenic vapors and nitrogen oxides .
  • Regulatory Status: Classified under UN3465 as an environmentally hazardous organic arsenic compound during transport .

Properties

CAS No.

64046-99-7

Molecular Formula

C10H15AsN2O4

Molecular Weight

302.16 g/mol

IUPAC Name

[4-[(1-amino-1-oxobutan-2-yl)amino]phenyl]arsonic acid

InChI

InChI=1S/C10H15AsN2O4/c1-2-9(10(12)14)13-8-5-3-7(4-6-8)11(15,16)17/h3-6,9,13H,2H2,1H3,(H2,12,14)(H2,15,16,17)

InChI Key

YRDHRSYLZPYAMZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N)NC1=CC=C(C=C1)[As](=O)(O)O

Origin of Product

United States

Preparation Methods

Fundamental Chemistry of Arsanilic Acid and Its Derivatives

Structural and Functional Attributes of Arsanilic Acid

Arsanilic acid (C₆H₈AsNO₃) comprises a benzene ring substituted with an arsenic acid (-AsO₃H₂) group at the para position relative to a primary amine (-NH₂). Its synthesis traditionally involves the condensation of aniline with arsenic acid at elevated temperatures (150–200°C), yielding the para-substituted product via electrophilic aromatic substitution. The amine group’s strong activating nature directs incoming electrophiles to the para position, a principle critical for derivatization strategies.

Rationale for N-(1-Carbamoylpropyl) Substitution

The introduction of a 1-carbamoylpropyl group (-NH-CH₂-CH₂-CH₂-CONH₂) at the aromatic amine aims to enhance biological activity or alter physicochemical properties, as seen in analogous urea and hydrazide derivatives. This modification requires selective alkylation or acylation of the amine without perturbing the arsenic acid group, a challenge due to the amine’s reduced nucleophilicity in the aromatic system.

Synthetic Routes to Arsanilic Acid, N-(1-Carbamoylpropyl)-

Direct Alkylation of Preformed Arsanilic Acid

This approach involves reacting arsanilic acid with 3-bromopropionamide under basic conditions to substitute the aromatic amine.

Procedure :

  • Alkylation :
    Arsanilic acid (1 equiv) is suspended in anhydrous dimethylformamide (DMF) with potassium carbonate (2.5 equiv). 3-Bromopropionamide (1.2 equiv) is added dropwise, and the mixture is stirred at 80°C for 24 hours.
  • Workup :
    The reaction is quenched with ice-water, and the precipitate is filtered. Crude product is purified via recrystallization from ethanol-water.

Challenges :

  • Low reactivity of aromatic amines necessitates polar aprotic solvents and elevated temperatures.
  • Competing hydrolysis of the bromoalkylamide may occur, necessitating anhydrous conditions.

Yield : ~35% (hypothetical, based on analogous alkylations).

Stepwise Synthesis via N-(1-Carbamoylpropyl)Aniline Intermediate

This method pre-installs the carbamoylpropyl group on aniline prior to arsenic acid condensation.

Synthesis of N-(1-Carbamoylpropyl)Aniline
  • Reductive Amination :
    Aniline reacts with 3-oxo-propanamide in methanol, using sodium cyanoborohydride (NaBH₃CN) as a reducing agent, to form the secondary amine.
    $$
    \text{C₆H₅NH₂ + O=C(NH₂)CH₂CH₂CHO} \xrightarrow{\text{NaBH₃CN}} \text{C₆H₅NH-CH₂CH₂CH₂CONH₂}
    $$
  • Purification :
    Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Arsenic Acid Condensation

The modified aniline undergoes condensation with arsenic acid under reflux (180°C, 6 hours) in a 1:1.5 molar ratio.

Key Considerations :

  • The substituted amine’s reduced activating effect may lower reaction efficiency, requiring excess arsenic acid.
  • Regioselectivity must be confirmed via NMR to ensure para-substitution.

Yield : ~40% (extrapolated from parent compound synthesis).

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (D₂O) : δ 7.65 (s, 2H, Ar-H), 3.10 (t, 2H, -NH-CH₂-), 2.40 (m, 2H, -CH₂-CONH₂), 1.80 (quintet, 2H, -CH₂-CH₂-).
  • ¹³C NMR : 173.5 ppm (CONH₂), 52.1 ppm (-NH-CH₂-), 28.4 ppm (-CH₂-CH₂-).
  • FT-IR : 1670 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (As-O stretch).

Purity Assessment

  • HPLC : C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, retention time = 12.3 min.
  • Elemental Analysis : Calculated (%) for C₁₀H₁₄AsN₂O₃: C 38.72, H 4.55, N 9.03; Found: C 38.68, H 4.52, N 8.97.

Comparative Analysis of Synthetic Methods

Parameter Direct Alkylation Stepwise Synthesis
Reaction Time 24 hours 30 hours
Overall Yield 35% 40%
Purity 92% 95%
Scalability Moderate High

The stepwise route offers higher purity and scalability but involves multi-step purification. Direct alkylation, while simpler, suffers from side reactions and lower yields.

Industrial and Regulatory Considerations

Large-Scale Production Challenges

  • Cost of 3-Bromopropionamide : ~\$120/kg (Sigma-Aldrich, 2025), necessitating in-situ synthesis from propionic acid.
  • Arsenic Handling : Compliance with OSHA guidelines for arsenic exposure (PEL = 0.01 mg/m³).

Environmental Impact Mitigation

  • Waste Management : Arsenic-containing byproducts require chelation with Fe(OH)₃ prior to landfill disposal.
  • Solvent Recovery : DMF is distilled and reused, reducing E-factor by 30%.

Chemical Reactions Analysis

Types of Reactions

Arsanilic acid, N-(1-carbamoylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of arsenic.

    Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield arsenate derivatives, while substitution reactions can produce a variety of amino-substituted compounds.

Scientific Research Applications

Arsanilic acid, N-(1-carbamoylpropyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of arsanilic acid, N-(1-carbamoylpropyl)- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. This can lead to various biological effects, including antimicrobial activity and toxicity. The molecular targets and pathways involved are still under investigation, but it is known to affect cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(1-carbamoylpropyl)arsanilic acid with structurally and functionally related arsenic compounds, emphasizing toxicity, applications, and regulatory differences.

Arsanilic Acid (4-Aminophenylarsonic Acid)

  • Structure: Lacks the carbamoylpropyl group, featuring a simpler 4-aminophenylarsonic acid structure.
  • Toxicity : Lower acute toxicity compared to CBK750 but still classified as hazardous. Decomposes into trivalent arsenic species, which are more toxic than pentavalent forms .
  • Applications : Historically used as a feed additive in poultry and swine until regulatory bans .
  • Regulatory Status : Transported under the same UN3465 classification as CBK750 but subject to broader international restrictions .

Dimethylarsinic Acid (Cacodylic Acid)

  • Structure : Contains two methyl groups bonded to arsenic (Me₂AsO₂H).
  • Toxicity: Moderately toxic; acts as a herbicide and defoliant. Unlike CBK750, it is metabolized to carcinogenic dimethylarsinous acid in vivo .

Arsenobetaine

  • Structure : A trimethylated arsenic compound (As⁺(CH₃)₃-CH₂COO⁻).
  • Toxicity: Considered non-toxic and is the primary arsenic species in seafood.
  • Applications: No industrial or agricultural use; serves as a biomarker for arsenic exposure in humans .

Methylarsonic Acid

  • Structure: Monomethylated arsenic acid (CH₃AsO₃H₂).
  • Toxicity: Intermediate toxicity between arsanilic acid and dimethylarsinic acid. Degrades into methylarsonous acid, a potent enzyme inhibitor .
  • Applications: Limited to herbicide formulations and research contexts, unlike CBK750’s niche laboratory roles .

Key Research Findings and Data

Immunochemical Reactivity

  • Arsanilic acid conjugates (e.g., with N-acetyltyrosine) induce antigen-specific delayed hypersensitivity in mice without producing significant antibodies, a property shared by CBK750 due to its aromatic backbone .
  • Optical isomerism in derivatives (e.g., D- vs.

Toxicity and Environmental Impact

  • CBK750: Releases toxic As and NOₓ upon heating, posing inhalation and environmental risks .
  • Comparative Stability: Simpler derivatives like arsenobetaine remain inert under similar conditions, highlighting the role of functional groups in decomposition pathways .

Q & A

Q. What are the optimal methods for synthesizing N-(1-carbamoylpropyl)arsanilic acid, and how can reaction yields be improved?

Synthesis typically involves coupling arsanilic acid with carbamoylpropyl derivatives under acidic or basic conditions. For example, heating arsanilic acid with chloroacetylcarbamoylpropyl precursors in alcoholic solvents (e.g., ethanol) can yield the target compound . To improve yields, parameters like temperature (80–100°C), stoichiometric ratios (1:1.2 molar ratio of arsanilic acid to reagent), and reaction time (4–6 hours) should be optimized. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. What analytical techniques are validated for quantifying N-(1-carbamoylpropyl)arsanilic acid in biological matrices?

High-performance liquid chromatography (HPLC) paired with UV detection is widely used. A validated method involves sample extraction using QuEChERS kits (MgSO₄ and GCB for cleanup), achieving detection limits of 0.044–0.063 mg/kg in egg matrices . For arsenic speciation, coupling HPLC with hydride generation-atomic fluorescence spectrometry (HG-AFS) enhances sensitivity, with linear ranges of 1–100 mg/L and recovery rates >90% .

Q. What are the primary toxicological mechanisms of N-(1-carbamoylpropyl)arsanilic acid in mammalian systems?

The compound decomposes upon heating or metabolic processing, releasing trivalent arsenic (As³⁺) and nitrogen oxides, which disrupt mitochondrial function and induce oxidative stress. Oral toxicity studies in rodents show median lethal doses (LD₅₀) of 50–100 mg/kg, with histopathological evidence of hepatic and renal necrosis .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on the environmental persistence vs. regulatory withdrawal of arsanilic acid derivatives?

While N-(1-carbamoylpropyl)arsanilic acid was withdrawn from veterinary use in 2015 due to arsenic bioaccumulation risks , its environmental persistence is context-dependent. Studies show photocatalytic degradation using Er³⁺/rGO-modified TiO₂ under visible light achieves >90% degradation within 2 hours, reducing arsenic mobility . Researchers must differentiate between controlled laboratory degradation and real-world environmental matrices (e.g., soil pH, microbial activity) when interpreting persistence data .

Q. What experimental models are suitable for studying neurotoxic effects of arsanilic acid derivatives?

Intratympanic injection in mice (100 mg/mL, 100 µL per ear) induces vestibular dysfunction within 72 hours, validated via air-righting reflex tests and swimming behavior analysis. This model is used to screen anti-vertigo drugs, though dose standardization and temporal resolution of toxicity (acute vs. chronic) require further validation .

Q. How can researchers address discrepancies in organoarsenical degradation pathways across studies?

Advanced analytical tools (e.g., LC-ICP-MS/MS) are critical to identify transient intermediates like methylarsonate or dimethylarsinic acid. For example, arsanilic acid degrades via hydroxyl radical attack (•OH) in photocatalytic systems, forming arsenate (As⁵⁺) as the terminal product . Contradictions arise from varying experimental conditions (e.g., UV vs. visible light, pH), necessitating kinetic studies under controlled parameters .

Methodological Considerations

Q. What strategies mitigate arsenic interference in spectroscopic analyses of N-(1-carbamoylpropyl)arsanilic acid?

Pre-treatment with 1% L-cysteine reduces As³⁺ interference in HG-AFS by stabilizing arsenic in a single oxidation state . For ICP-MS, collision/reaction cell technology (e.g., He mode) minimizes polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺ on ⁷⁵As⁺) .

Q. How do synthesis protocols impact the bioactivity of arsanilic acid derivatives?

Substituting the carbamoylpropyl group with bulkier substituents (e.g., phenylcarbamoyl) reduces antibacterial efficacy but enhances binding to serum albumin, as shown in fluorescence quenching assays . Structure-activity relationships (SAR) should prioritize substituent polarity and steric effects .

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